1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione
Description
Properties
IUPAC Name |
5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4S2/c8-3-6-7-1-4-5-2(7)9-3/h1H,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUBMYGUBLAIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C2N1NC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403226 | |
| Record name | 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3173-10-2 | |
| Record name | NSC80536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Catalyst Optimization
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF facilitate nucleophilic substitution, while ethanol moderates reaction exothermicity. The addition of triethylamine (TEA) as a base enhances deprotonation of the thiol group, accelerating cyclization. For instance, bis((7H-triazolo[3,4-b]thiadiazin-3-yl)methyl)sulfanes synthesized in ethanol/DMF (5:2) with TEA achieved yields exceeding 80%.
Acid-Catalyzed Annulation of Schiff Bases
Foroughifar et al. developed an alternative route involving Schiff base intermediates. 5-Substituted 4-amino-1,2,4-triazole-3-thiols react with aromatic aldehydes in acetic acid to form Schiff bases, which subsequently undergo cyclization with ethyl chloroacetate under sodium hydride. This two-step protocol affords 6,7-dihydro-5H-1,2,4-triazolo[3,4-b]thiadiazine-6-thiones with moderate to high yields (65–78%).
The method’s limitation lies in its sensitivity to steric hindrance. Bulky substituents on the aldehyde component reduce cyclization efficiency, as observed in ortho-substituted benzaldehyde derivatives, which yield below 60%.
Bis-Heterocyclic Coupling Strategies
Recent advances focus on synthesizing bis-triazolothiadiazoles via sulfane-linked precursors. Elwahy et al. reported the condensation of bis(4-amino-4H-1,2,4-triazole-3-thiol) with two equivalents of α-bromo ketones. For example, reacting the bis-triazole thiol with 2-bromo-1-(naphthalen-2-yl)ethanone produces a binuclear derivative with 82% yield. This approach enables the incorporation of extended π-systems, enhancing structural diversity for pharmacological screening.
Ring Transformation of Oxadiazole-3H-Thiones
A niche but effective method involves the ring expansion of oxadiazole-3H-thiones. Treatment with phenacyl bromide followed by hydrazine hydrate induces sequential thione-to-thiol rearrangement and cyclocondensation, forming the triazolothiadiazole core. While this route offers precise regiocontrol, its multi-step nature and moderate yields (55–70%) limit industrial applicability.
Comparative Analysis of Synthetic Methods
The table below summarizes key methodologies, substrates, and yields:
Mechanistic Insights and Regiochemical Considerations
The formation of 1,2,4-Triazolo[3,4-b]thiadiazole-6(5H)-thione derivatives proceeds via nucleophilic attack at the α-carbon of the halo-ketone, followed by thiolate-mediated cyclization. Density functional theory (DFT) studies suggest that the thiol group’s nucleophilicity is critical for ring closure, with electron-donating substituents on the triazole enhancing reaction kinetics. Regioselectivity is governed by the steric and electronic profiles of the α-halo substrate, favoring attack at the less hindered carbon.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolo-thiadiazole compounds .
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure comprises a triazole ring fused with a thiadiazole moiety. It can be synthesized through various methods involving the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with different aromatic carboxylic acids under acidic conditions. The resulting derivatives often exhibit enhanced biological properties compared to their precursors .
Antibacterial Properties
Numerous studies have demonstrated the antibacterial efficacy of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives against various bacterial strains. For instance:
- Compound 2e and Compound 2k showed remarkable activity against Escherichia coli and Staphylococcus aureus, with inhibition zones significantly larger than those of standard antibiotics like Norfloxacin .
- The mechanism of action typically involves the inhibition of bacterial enzymes and disruption of cell wall synthesis.
Antifungal Activity
These compounds also exhibit antifungal properties. A study reported that certain derivatives effectively inhibited the growth of fungi such as Pyricularia oryzae and Rhizoctonia solani, showcasing their potential as agricultural fungicides .
Anti-inflammatory Effects
Recent research has indicated that some derivatives possess anti-inflammatory properties. A series of compounds were synthesized and tested for their ability to reduce inflammation in vitro and in vivo. The results suggested that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Applications in Pharmaceuticals
- Antibacterial Agents : Given their effectiveness against resistant strains of bacteria, these compounds are being explored as potential new antibiotics.
- Antifungal Treatments : Their application in treating fungal infections is particularly relevant in agriculture and medicine.
- Anti-inflammatory Drugs : The anti-inflammatory potential opens avenues for treating chronic inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione involves its interaction with various molecular targets and pathways:
Antibacterial and Antifungal Activity: The compound inhibits the activity of enzymes such as urease and shikimate dehydrogenase, which are essential for the survival of bacteria and fungi
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Table 2: Activity Comparison
Activity Trends:
- Anti-TB : Nitro- and chloro-substituted derivatives outperform unsubstituted analogues due to enhanced hydrophobic interactions with InhA .
- Antifungal : Trichloromethyl groups increase lipophilicity, improving membrane penetration .
- Antimicrobial : Bis-compounds and methoxy-aryl derivatives show broad-spectrum activity, likely due to multi-target inhibition .
Biological Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound combines the structural features of triazoles and thiadiazoles, which are known for their pharmacological potential. Recent studies have highlighted its efficacy as an antimicrobial agent, urease inhibitor, and potential antitubercular agent.
Synthesis and Structure
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves reactions between carbon disulfide and hydrazines in the presence of various catalysts. The resulting compounds can be characterized using techniques such as NMR and IR spectroscopy to confirm their structures.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives against various pathogens. For instance:
- Activity against Bacteria : Compounds exhibit significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL against Gram-positive and Gram-negative bacteria .
- Activity against Fungi : Some derivatives show moderate antifungal activity with MIC values between 31.25 and 62.5 µg/mL .
Urease Inhibition
The urease enzyme is a critical virulence factor in many pathogenic microorganisms. Recent research has focused on the inhibitory effects of these compounds on urease activity:
- Potency : The most potent derivative (6a) exhibited an IC50 value of 0.87 ± 0.09 µM compared to thiourea's IC50 of 22.54 ± 2.34 µM . This suggests that the triazolo-thiadiazole structure enhances urease inhibition significantly.
- Mechanism : Kinetic studies indicate that compound 6a acts as a competitive inhibitor with a Ki value of 1.37 µM .
Antitubercular Activity
The potential of these compounds as antitubercular agents has also been explored:
- In a study targeting Mycobacterium tuberculosis shikimate dehydrogenase (Mt SD), several derivatives showed promising results with MIC values as low as 0.5 μg/mL for advanced leads .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substituent Effects : The presence and position of substituents on the triazolo-thiadiazole ring significantly influence biological activity. For example, unsubstituted derivatives often demonstrate higher potency against urease than their substituted counterparts .
- Molecular Dynamics : Molecular dynamics simulations have shown that compound 6a interacts effectively with the active site of urease, suggesting a robust binding affinity that correlates with its inhibitory activity .
Case Studies
Several case studies illustrate the biological efficacy of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives:
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Conventional heating | Hydrazine hydrate, thiourea, reflux | 60-75 | |
| Microwave irradiation | CS₂ in pyridine, 150 W, 5-10 min | 85-92 | |
| Solvent-free | K₂CO₃, DMF, 80°C | 70-78 |
How are structural and purity characteristics validated for these compounds?
Basic
A multi-technique approach is employed:
- Spectroscopy : ¹H/¹³C NMR for substituent assignment (e.g., aromatic protons at δ 7.2-8.5 ppm), IR for thione (C=S, ~1250 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond: 1.68–1.72 Å) .
- Chromatography : HPLC with UV detection (≥95% purity) .
- Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical) .
How can reaction conditions be optimized to address low yields in triazolothiadiazole synthesis?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .
- Catalysis : Use of NaH or K₂CO₃ accelerates deprotonation of thiol intermediates .
- Microwave vs. conventional heating : Microwave reduces side reactions (e.g., hydrolysis) and improves regioselectivity .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves co-eluting byproducts .
How to resolve contradictions in reported antimicrobial activity data across studies?
Advanced
Discrepancies arise from variations in:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity against Gram-positive bacteria, while bulkier groups reduce solubility .
- Assay protocols : MIC values vary with bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
- Structural analogs : Thiadiazoles with pyrazole moieties show higher activity than thiadiazines due to improved membrane penetration .
Q. Table 2: Bioactivity Trends
What computational strategies predict the bioactivity of triazolothiadiazoles?
Q. Advanced
- Molecular docking : Targets fungal lanosterol 14α-demethylase (PDB: 3LD6) to assess binding affinity; hydrophobic interactions with Leu376 and His374 correlate with antifungal activity .
- QSAR models : Electron-withdrawing substituents (Hammett σ > 0.5) enhance antibacterial potency (R² = 0.89) .
- DFT calculations : HOMO-LUMO gaps < 4 eV indicate redox-mediated mechanisms against microbial targets .
What methodological challenges arise in scaling up laboratory-scale synthesis?
Q. Advanced
- Purification bottlenecks : Recrystallization from ethanol/water mixtures is inefficient for gram-scale production; switch to flash chromatography .
- Byproduct formation : Over-cyclization products (e.g., thiadiazines) require strict temperature control (<80°C) .
- Solvent recovery : DMF recycling via distillation reduces costs but may introduce impurities .
How do structural modifications influence antitumor activity?
Q. Advanced
- Heteroaromatic fusion : Thiadiazolo[5,6-b]quinoxaline derivatives inhibit Topo I (IC₅₀ = 3.8 µM) via intercalation .
- Thione vs. thiol tautomers : Thione forms (C=S) show 10-fold higher cytotoxicity in MCF-7 cells due to ROS generation .
- Hybrid scaffolds : Conjugation with myricetin enhances selectivity for EGFR kinase (Ki = 0.42 nM) .
What analytical methods address discrepancies in spectral data interpretation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
